N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941969-91-1
VCID: VC11890871
InChI: InChI=1S/C21H22F3N3O2/c22-15-4-6-16(7-5-15)26-20(28)13-27-10-8-14(9-11-27)21(29)25-12-17-18(23)2-1-3-19(17)24/h1-7,14H,8-13H2,(H,25,29)(H,26,28)
SMILES: C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)CC(=O)NC3=CC=C(C=C3)F
Molecular Formula: C21H22F3N3O2
Molecular Weight: 405.4 g/mol

N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

CAS No.: 941969-91-1

Cat. No.: VC11890871

Molecular Formula: C21H22F3N3O2

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide - 941969-91-1

Specification

CAS No. 941969-91-1
Molecular Formula C21H22F3N3O2
Molecular Weight 405.4 g/mol
IUPAC Name N-[(2,6-difluorophenyl)methyl]-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C21H22F3N3O2/c22-15-4-6-16(7-5-15)26-20(28)13-27-10-8-14(9-11-27)21(29)25-12-17-18(23)2-1-3-19(17)24/h1-7,14H,8-13H2,(H,25,29)(H,26,28)
Standard InChI Key ORSZCJBKTGSJIH-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)CC(=O)NC3=CC=C(C=C3)F
Canonical SMILES C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)CC(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Synthesis

The compound features a piperidine-4-carboxamide core substituted at the nitrogen atom with two distinct groups: a 2,6-difluorophenylmethyl moiety and a [(4-fluorophenyl)carbamoyl]methyl side chain. The presence of fluorine atoms at strategic positions enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Structural Features

  • Piperidine ring: Serves as a conformational scaffold, enabling interactions with enzymatic targets.

  • 2,6-Difluorophenylmethyl group: The electron-withdrawing fluorine atoms influence aromatic ring electronics, potentially enhancing binding affinity to hydrophobic pockets .

  • [(4-Fluorophenyl)carbamoyl]methyl side chain: Introduces hydrogen-bonding capabilities via the carbamoyl group, critical for target engagement .

Synthetic Pathways

Synthesis typically involves multi-step reactions:

  • Piperidine-4-carboxylic acid activation: Converted to a reactive intermediate (e.g., acyl chloride) for amide bond formation .

  • Alkylation of piperidine nitrogen: Sequential introduction of the 2,6-difluorophenylmethyl and [(4-fluorophenyl)carbamoyl]methyl groups using nucleophilic substitution or coupling reactions .

  • Purification: Chromatographic techniques isolate the final product, with yields optimized through temperature and catalyst control .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Piperidine-4-carbonyl chlorideCarboxamide precursor
2,6-Difluorobenzyl bromideAlkylating agent
4-Fluorophenyl isocyanateCarbamoyl group donor

Pharmacological Activity

Enzyme Inhibition

Structural analogs in patents demonstrate potent inhibitory activity against viral integrases and serine proteases. For example, US10927129B2 highlights piperidine carboxamides with HIV integrase IC50 values < 50 nM, attributed to fluorine-driven hydrophobic interactions . Similarly, WO2016083820A1 reports plasma kallikrein inhibition (IC50 ~100 nM) for related compounds, suggesting potential anti-inflammatory applications .

Target Engagement

Computational docking studies from ChemRxiv indicate that fluorinated carboxamides preferentially bind to:

  • Viral proteases: Hydrophobic pockets accommodating fluorophenyl groups .

  • Host cell receptors: Carbamoyl groups form hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 main protease) .

Table 2: Comparative Activity of Structural Analogs

CompoundTargetIC50 (nM)Source
US10927129B2 analogHIV integrase47
WO2016083820A1 lead compoundPlasma kallikrein112
ChemRxiv computational candidateSARS-CoV-2 protease89*
*Predicted value from molecular docking

Therapeutic Applications

Anti-Inflammatory Effects

Plasma kallikrein inhibition implies potential in treating hereditary angioedema or diabetic complications, where uncontrolled protease activity drives pathology .

COVID-19 Relevance

The ChemRxiv study identifies fluorinated carboxamides as candidates for multi-drug COVID-19 regimens, targeting both viral replication and host inflammatory responses .

Computational Insights

Molecular dynamics simulations predict:

  • Binding affinity: ΔG = -9.2 kcal/mol for SARS-CoV-2 main protease, driven by fluorine-mediated van der Waals interactions .

  • Metabolic stability: Cytochrome P450 enzymes exhibit reduced affinity due to fluorination, prolonging half-life .

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